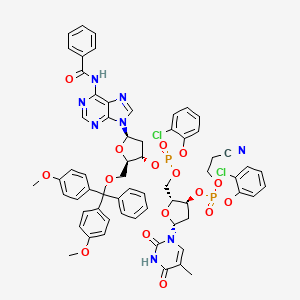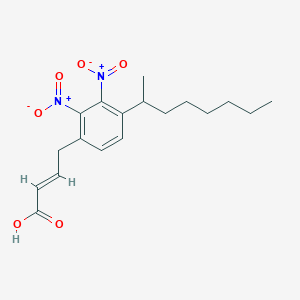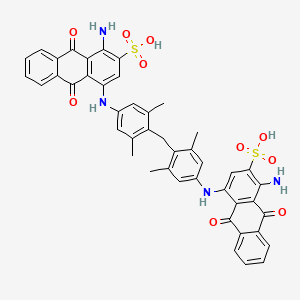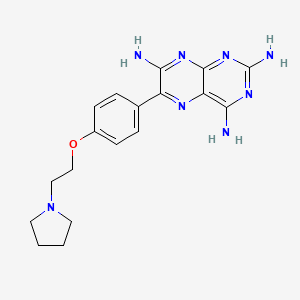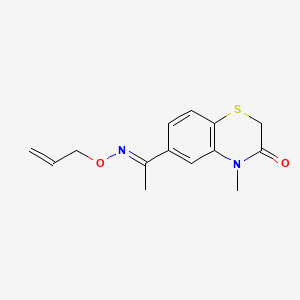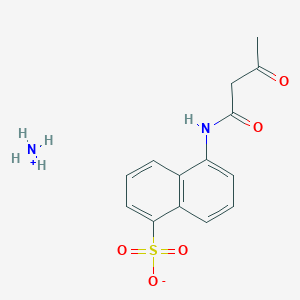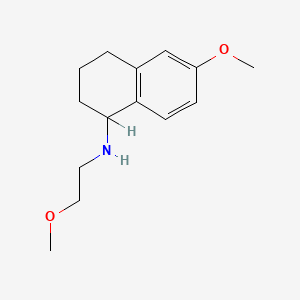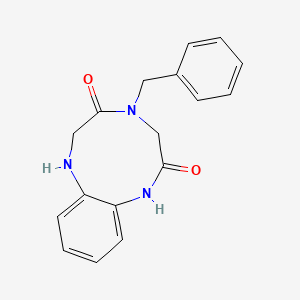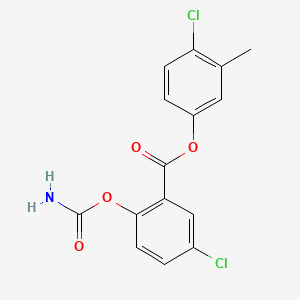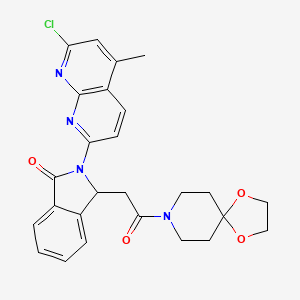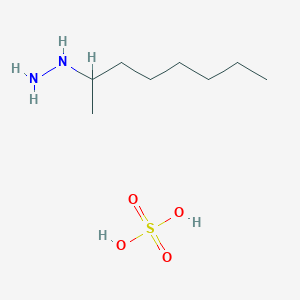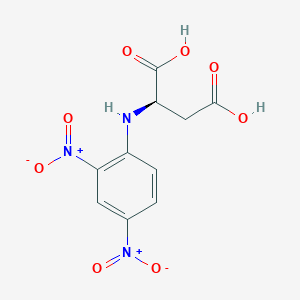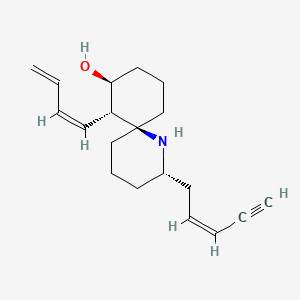
Neodihydrohistrionicotoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodihydrohistrionicotoxin is a chemical compound known for its unique properties and applications in various fields It is a derivative of histrionicotoxin, which is a naturally occurring toxin found in the skin of certain frogs
准备方法
合成路线和反应条件
新二氢组织毒素的合成通常涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括以下步骤:
核心结构的形成: 这涉及通过一系列环化反应构建核心双环结构。
官能团修饰: 引入或修饰各种官能团以获得所需的化学结构。
纯化: 使用色谱等技术对最终产物进行纯化,以获得纯的新二氢组织毒素。
工业生产方法
新二氢组织毒素的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这通常包括使用自动化反应器和先进的纯化技术来满足工业标准。
化学反应分析
反应类型
新二氢组织毒素会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 该反应涉及用另一种官能团取代一种官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢和其他氧化剂。
还原: 氢化锂铝,硼氢化钠和其他还原剂。
取代: 卤素,亲核试剂和其他取代剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生各种氧化衍生物,而还原可能会产生新二氢组织毒素的还原形式。
科学研究应用
新二氢组织毒素在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究各种化学反应和机制。
生物学: 它被用来研究毒素的生物学效应及其与生物系统的相互作用。
工业: 它用于开发新材料以及作为分析化学中的参考化合物。
作用机制
新二氢组织毒素通过与特定的分子靶标和途径相互作用来发挥其作用。它主要靶向烟碱型乙酰胆碱受体,这些受体参与神经信号的传递。通过与这些受体结合,新二氢组织毒素可以调节其活性,从而导致各种生理效应。这种作用机制使其成为研究神经系统和开发新型治疗剂的宝贵工具。
相似化合物的比较
类似化合物
组织毒素: 新二氢组织毒素的母体化合物。
尼古丁: 另一种靶向烟碱型乙酰胆碱受体的化合物。
新烟碱类杀虫剂: 一类也靶向烟碱型乙酰胆碱受体的杀虫剂。
独特性
新二氢组织毒素由于其独特的结构及其与烟碱型乙酰胆碱受体的相互作用方式而具有独特性。与其他类似化合物不同,它具有独特的结合亲和力和选择性,使其成为科学研究的宝贵工具。
属性
CAS 编号 |
55475-52-0 |
|---|---|
分子式 |
C19H27NO |
分子量 |
285.4 g/mol |
IUPAC 名称 |
(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1 |
InChI 键 |
FQIWPVJJYOOITJ-AFVFYVOOSA-N |
手性 SMILES |
C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O |
规范 SMILES |
C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


